molecular formula C9H7ClN2O2 B2808965 Quinoxaline-6-carboxylic acid hydrochloride CAS No. 2140327-28-0

Quinoxaline-6-carboxylic acid hydrochloride

Cat. No.: B2808965
CAS No.: 2140327-28-0
M. Wt: 210.62
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives . One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield quinoxaline-6-carboxylic acid. The final step involves the conversion of the acid to its hydrochloride salt using hydrochloric acid .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and eco-friendly catalysts, are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted quinoxalines, which have significant biological and industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

quinoxaline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLRRQBHVGYHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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